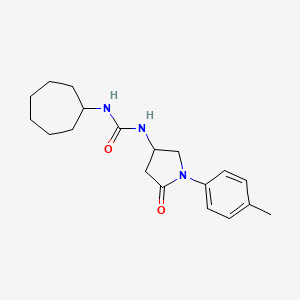

![molecular formula C20H20ClN3O2S B3010349 N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 893371-74-9](/img/structure/B3010349.png)

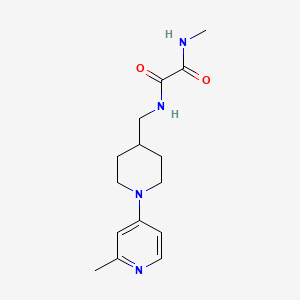

N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

There is a study that discusses the Cu (II)-catalyzed synthesis of imidazole derivatives . While it does not specifically mention the compound , it may provide some insight into potential synthesis methods for similar compounds.Chemical Reactions Analysis

There is a paper that discusses the synthesis, characterization, and antimicrobial activity of certain imidazole derivatives . While it does not specifically discuss the compound , it may provide some insight into the types of reactions that similar compounds can undergo.Applications De Recherche Scientifique

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. They are known to exhibit activity against a variety of bacterial and fungal species. The presence of the imidazole ring can contribute to the inhibition of microbial growth by interfering with the biosynthesis of essential bacterial lipids or through other mechanisms .

Anticancer Properties

Research has indicated that certain imidazole derivatives can exhibit antiproliferative effects against various cancer cell lines. This includes the potential to act as chemotherapeutic agents by disrupting the cell cycle of cancerous cells, leading to apoptosis .

Anti-Tubercular Activity

Compounds containing the imidazole moiety have shown promise in the fight against tuberculosis. They can be designed to target the Mycobacterium tuberculosis bacterium, which is responsible for the disease, and have been evaluated for their minimum inhibitory concentrations (MIC) against this pathogen .

Antiviral Effects

The imidazole ring is a component of some antiviral drugs. These compounds can interfere with viral replication by targeting specific proteins or enzymes that are crucial for the viral life cycle .

Anti-Inflammatory and Analgesic Effects

Imidazole derivatives can also act as anti-inflammatory and analgesic agents. They may work by modulating the body’s inflammatory response or by directly affecting the pain pathways, providing relief from symptoms .

Gastrointestinal Therapeutics

Some imidazole derivatives are used in the treatment of gastrointestinal disorders, such as peptic ulcers. They can inhibit the secretion of gastric acid, thereby providing a protective effect on the stomach lining .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-26-17-8-6-15(7-9-17)13-24-11-10-22-20(24)27-14-19(25)23-12-16-4-2-3-5-18(16)21/h2-11H,12-14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXUUFYYGPTGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

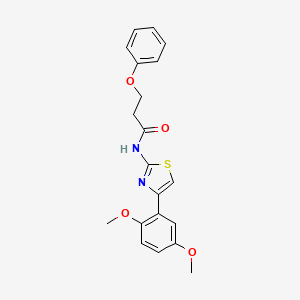

![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)

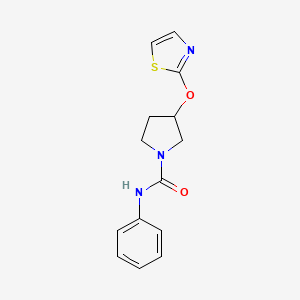

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3010276.png)

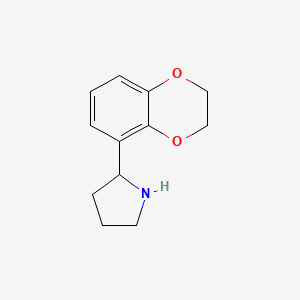

![1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B3010277.png)

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3010279.png)

![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B3010282.png)

![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)